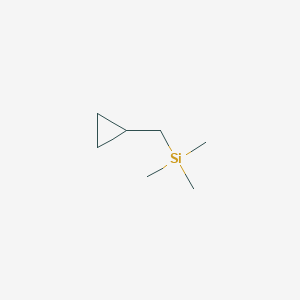

(Cyclopropylmethyl)(trimethyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylmethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Si/c1-8(2,3)6-7-4-5-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMGJPYSLIKHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500086 | |

| Record name | (Cyclopropylmethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-82-8 | |

| Record name | (Cyclopropylmethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropylmethyl Trimethyl Silane and Its Analogs

Direct Synthesis Strategies for (Cyclopropylmethyl)(trimethyl)silane

Direct synthesis strategies for this compound primarily involve either the formation of the cyclopropane (B1198618) ring on a pre-existing silyl-alkene or the formation of the carbon-silicon bond with a pre-existing cyclopropylmethyl group. These methods are advantageous as they can build the target molecule in a single key step from readily available precursors.

A major strategy for synthesizing cyclopropylmethylsilanes is the direct cyclopropanation of silyl-substituted alkenes, such as allyltrimethylsilane (B147118). This approach involves the addition of a methylene (B1212753) (CH₂) group across the double bond of the alkene. The presence of the trimethylsilyl (B98337) group is generally well-tolerated by modern cyclopropanation reagents.

The Simmons-Smith reaction is a classic and highly effective method for cyclopropanation that utilizes an organozinc carbenoid. numberanalytics.com The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgresearchgate.net The active reagent, typically iodomethylzinc iodide (ICH₂ZnI), is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. researchgate.net

A significant improvement on the original procedure is the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.orgresearchgate.net This variant often provides better reproducibility and higher reactivity, making it particularly suitable for unfunctionalized or simple alkenes like allyltrimethylsilane. wikipedia.org The reaction proceeds via a concerted "butterfly-type" transition state, where the methylene group is delivered to the double bond, forming the cyclopropane ring in a single, stereospecific step. The reaction is compatible with a wide array of functional groups, including ethers, alcohols, and silanes. tcichemicals.com

| Parameter | Condition/Reagent | Role |

|---|---|---|

| Substrate | Allyltrimethylsilane | Alkene Precursor |

| Methylene Source | Diiodomethane (CH₂I₂) | Provides the CH₂ group for the cyclopropane ring |

| Zinc Reagent | Diethylzinc (Et₂Zn) | Activates the methylene source to form the zinc carbenoid |

| Solvent | Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) | Inert reaction medium |

| Temperature | 0 °C to room temperature | Typical reaction temperature range |

| Product | This compound | Desired cyclopropanated silane (B1218182) |

Palladium catalysts offer a powerful alternative for the cyclopropanation of silyl-substituted alkenes. Research has demonstrated that alkenylsilanes can be efficiently converted into the corresponding silyl (B83357) cyclopropanes using diazomethane (B1218177) (CH₂N₂) as the methylene source in the presence of a palladium catalyst. wikipedia.org

Specifically, low loadings (<0.5 mol%) of palladium(II) acetate (B1210297) (Pd(OAc)₂) have been shown to be highly effective for this transformation. wikipedia.org The reaction exhibits remarkable efficiency; on a multi-gram scale, catalyst loadings as low as 0.005 mol% can be used, achieving turnover frequencies of up to 40,000 h⁻¹. wikipedia.org Competition experiments have revealed that vinylsilanes can be selectively cyclopropanated even in the presence of other alkenes like styrene, highlighting the high chemoselectivity of this method. wikipedia.org The mechanism is believed to proceed through a Pd(0) intermediate, which is the active catalytic species. wikipedia.org

| Parameter | Condition/Reagent | Reference |

|---|---|---|

| Substrate | Trimethylvinylsilane | wikipedia.org |

| Methylene Source | Diazomethane (CH₂N₂) | wikipedia.org |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | wikipedia.org |

| Catalyst Loading | <0.5 mol% | wikipedia.org |

| Temperature | -35 °C to ambient | wikipedia.org |

| Product | Trimethyl(cyclopropyl)silane | wikipedia.org |

An alternative strategy to cyclopropanation involves forming the carbon-silicon bond as the key step. This is typically achieved by reacting an organometallic derivative of cyclopropylmethane with an electrophilic silicon species, such as a silyl halide.

This approach utilizes a nucleophilic silicon reagent to displace a halide from a cyclopropylmethyl halide. While silyllithium reagents (e.g., trimethylsilyllithium) can be used, a more common and closely related method involves the use of a cyclopropylmethyl Grignard reagent, which is readily prepared from the corresponding cyclopropylmethyl bromide or chloride and magnesium metal.

The resulting Grignard reagent, cyclopropylmethylmagnesium bromide, serves as a potent carbon nucleophile. It reacts readily with an electrophilic silicon source, most commonly trimethylchlorosilane, in an inert ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This reaction forms the desired carbon-silicon bond to yield this compound. This method is a classic and robust technique for creating C-Si bonds and is widely applicable to a variety of alkyl and aryl Grignard reagents.

| Parameter | Reagent/Condition | Purpose |

|---|---|---|

| Organometallic Precursor | Cyclopropylmethyl bromide | Source of the cyclopropylmethyl group |

| Metal | Magnesium (Mg) turnings | Forms the Grignard reagent |

| Silicon Source | Trimethylchlorosilane (Me₃SiCl) | Electrophilic source of the trimethylsilyl group |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Stabilizes the Grignard reagent and facilitates reaction |

| Key Intermediate | Cyclopropylmethylmagnesium bromide | Nucleophilic organometallic reagent |

Reductive silylation typically involves the reaction of a substrate, often containing carbon-halogen or carbon-oxygen bonds, with a reducing agent and a silylating agent like trimethylchlorosilane. For instance, gem-dihalocyclopropanes (containing a C-X₂ group) could theoretically be reduced and silylated to form cyclopropylmethylsilanes. However, this specific pathway for the synthesis of this compound is not a commonly reported or well-documented method in the chemical literature. The more direct organometallic and cyclopropanation strategies described previously are the predominant methods for accessing this class of compounds.

Organometallic Approaches in Cyclopropylmethylsilane Synthesis

Stereoselective and Enantioselective Synthesis of Substituted this compound Systems

The creation of stereochemically defined this compound systems is of significant interest. This is primarily achieved through asymmetric cyclopropanation reactions of allylic silanes, where the stereochemistry of the final product is controlled by chiral catalysts or auxiliaries.

Asymmetric Transformations Leading to Chiral Cyclopropylmethylsilanes

The enantioselective synthesis of chiral cyclopropylmethylsilanes can be effectively achieved through the catalytic asymmetric cyclopropanation of allyltrimethylsilane and its derivatives. Chiral rhodium and cobalt catalysts have demonstrated considerable success in this area. For instance, the reaction of alkenes with diazo compounds, catalyzed by chiral dirhodium complexes, is a powerful method for constructing cyclopropanes with high enantioselectivity. nih.govrsc.org Specifically, rhodium(II)-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates have been shown to produce cyclopropanes with high asymmetric induction, reaching up to 98% enantiomeric excess (ee). nih.gov

Another promising approach involves cobalt(II)-based metalloradical catalysis. nih.govnih.govacs.org This method allows for the asymmetric radical cyclopropanation of a wide variety of alkenes using in situ-generated donor-substituted diazo reagents derived from sulfonyl hydrazones. nih.govnih.govacs.org These reactions can afford cyclopropanes in high yields with excellent control over both diastereoselectivity and enantioselectivity. nih.govnih.gov

The Simmons-Smith reaction, a well-established method for cyclopropanation, can also be adapted for asymmetric synthesis. organic-chemistry.orgwikipedia.orgnih.gov By employing chiral auxiliaries or chiral ligands in conjunction with the zinc carbenoid reagent, enantiomerically enriched cyclopropylmethylsilanes can be prepared. The diastereoselectivity of this reaction can be influenced by the presence of directing groups, such as hydroxyl groups, in the allylic substrate. wikipedia.org For unfunctionalized alkenes like allyltrimethylsilane, modifications of the Simmons-Smith reagent, such as the Furukawa modification (using diethylzinc and diiodomethane), are often employed. wikipedia.orgnih.gov

A summary of representative catalytic systems for the asymmetric cyclopropanation of allylic silanes is presented in the table below.

| Catalyst/Reagent | Alkene Substrate | Diazo Reagent/Carbene Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Chiral Rhodium(II) Carboxylates | Electron-deficient alkenes | Aryldiazoacetates | High | Up to 98% |

| Chiral Cobalt(II) Porphyrins | Various alkenes | Donor-substituted diazo reagents | High | High |

| Chiral Ligand/Zn-Cu couple | Allylic alcohols | Diiodomethane | High (syn-directing) | Moderate to High |

Diastereoselective Control in the Formation of Cyclopropyl-Silane Bonds

Diastereoselective control in the synthesis of substituted this compound systems is crucial when creating multiple stereocenters. This is often achieved by employing substrates with pre-existing chirality or by using chiral reagents that favor the formation of one diastereomer over others.

The Simmons-Smith cyclopropanation of chiral, non-racemic allylic alcohols is a classic example of a diastereoselective reaction. The hydroxyl group directs the cyclopropanation to occur on the same face of the double bond, leading to high levels of syn-diastereoselectivity. wikipedia.org While allyltrimethylsilane itself lacks a directing group, substituted derivatives can be designed to exploit this effect.

Furthermore, intramolecular cyclopropanation reactions can exhibit high diastereoselectivity. For instance, rhodium-catalyzed intramolecular cyclopropanation of homoallylic iodides has been shown to proceed with high diastereoselectivity, leading to the formation of bicyclic systems containing a cyclopropane ring. acs.org

The diastereoselectivity of catalytic cyclopropanations with diazoesters is influenced by the catalyst, the solvent, and the substituents on both the alkene and the diazo compound. For example, in the rhodium-catalyzed cyclopropanation of styrenes with N-sulfonyl 1,2,3-triazoles as carbene precursors, excellent trans-diastereoselectivity is often observed. nih.gov

Synthesis of Derivatized this compound Structures

The functionalization of the this compound scaffold allows for the introduction of diverse chemical properties and the creation of more complex molecular architectures.

Functionalization of the Cyclopropylmethyl Moiety

Direct functionalization of the cyclopropyl (B3062369) ring in this compound can be challenging due to the inherent stability of the C-C bonds. However, strategies involving the ring-opening of activated cyclopropane derivatives provide an indirect route to functionalized products. For instance, cyclopropyl ketones can undergo ring-opening reactions under the influence of Lewis acids or transition metal catalysts. nih.govchemrxiv.orgresearchgate.netibm.comorganic-chemistry.org The resulting intermediates can then be trapped with various nucleophiles to introduce new functional groups. For example, the nickel-catalyzed cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane (B32843) leads to 1,3-difunctionalized, ring-opened silyl enol ethers. nih.gov While this approach cleaves the cyclopropane ring, it demonstrates a pathway to functionalized structures originating from a cyclopropyl precursor.

Introduction of Multiple Silyl Groups or Other Heteroatoms

The synthesis of this compound analogs containing multiple silyl groups or other heteroatoms can be achieved through various synthetic routes.

The introduction of heteroatoms onto the cyclopropane ring can be accomplished by using appropriately substituted starting materials. For example, the synthesis of cyclopropylamines can be achieved through various methods, and subsequent silylation could provide access to the desired heteroatom-substituted cyclopropylmethylsilanes.

Furthermore, the synthesis of molecules containing both silyl and other heteroatom functionalities on a cyclopropane ring has been reported. For example, the preparation of a cyclopropyl-substituted 1,3-bis(silyl enol ether) has been described, which can then undergo cyclization reactions to form more complex heterocyclic structures. researchgate.net

Reactivity and Reaction Mechanisms of Cyclopropylmethyl Trimethyl Silane

Ring-Opening and Rearrangement Reactions of the Cyclopropylmethyl Moiety

The strained three-membered ring of the cyclopropyl (B3062369) group in (cyclopropylmethyl)(trimethyl)silane makes it susceptible to cleavage under various conditions. This ring-opening can be initiated by electrophiles (Lewis acids) or radicals, leading to the formation of stable carbocationic or radical intermediates, respectively. The subsequent fate of these intermediates is heavily influenced by the stabilizing effect of the adjacent trimethylsilyl (B98337) group.

Lewis Acid-Promoted Ring-Opening and Cyclization Pathways

Lewis acids can coordinate to the cyclopropane (B1198618) ring or a functional group in a reactant, promoting the ring-opening of the cyclopropylmethyl group to form a carbocation. The trimethylsilyl group plays a crucial role in stabilizing this positive charge, directing the subsequent reaction pathways, which often involve cyclizations to form various heterocyclic or carbocyclic structures.

The reaction of silylmethylcyclopropanes, such as this compound, with carbonyl compounds in the presence of a Lewis acid provides an effective route for the synthesis of 2,5-disubstituted tetrahydrofurans. This transformation proceeds via a [3+2] cycloaddition pathway. The Lewis acid activates the carbonyl compound, which is then attacked by the nucleophilic cyclopropane ring. This leads to ring-opening and the formation of a zwitterionic intermediate, which subsequently cyclizes to form the tetrahydrofuran (B95107) ring.

The diastereoselectivity of this reaction can be highly dependent on the reaction temperature. For instance, in the Lewis acid-promoted reaction of donor-only silylmethylcyclopropanes with aldehydes, the temperature significantly influences the ratio of cis to trans isomers of the resulting 2,5-disubstituted tetrahydrofurans.

Table 1: Effect of Temperature on Diastereoselectivity in Tetrahydrofuran Formation

| Entry | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

| 1 | 0 | 1.5 : 1 |

| 2 | -40 | 3.0 : 1 |

| 3 | -78 | 5.0 : 1 |

This table is illustrative and based on general findings that lower temperatures often lead to higher diastereoselectivity in such reactions.

The use of silicon as a temporary tether is a well-established strategy in organic synthesis to control intramolecular reactions. This approach can be conceptually applied to systems like this compound to facilitate the formation of spirocyclic structures. In a hypothetical intramolecular reaction, a functional group tethered to the silicon atom could react with the cyclopropylmethyl moiety upon activation.

For such a reaction to occur, a suitable nucleophile would need to be present on a group attached to the silicon atom, replacing one of the methyl groups of the trimethylsilyl moiety. Upon Lewis acid-promoted ring-opening of the cyclopropyl ring to form a carbocation, the tethered nucleophile could attack the carbocationic center, leading to the formation of a spirocycle. The silicon atom acts as a pivot point, controlling the distance and geometry of the intramolecular attack. While this strategy is synthetically plausible and silicon-tethered intramolecular reactions are known, specific examples detailing this pathway for this compound leading to spirocycles are not extensively documented in the literature. The general principle, however, remains a powerful tool for designing complex molecular architectures.

The trimethylsilyl group exerts a powerful stabilizing effect on a carbocation at the β-position, a phenomenon known as the β-silicon effect. This stabilization arises from hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocationic center. The electropositive nature of silicon makes the C-Si bond an excellent σ-donor, which significantly delocalizes the positive charge.

In the context of this compound, Lewis acid-promoted ring-opening can generate a primary carbocation, which is highly unstable. However, this carbocation is immediately stabilized by the adjacent trimethylsilyl group. This stabilization is so significant that it can lead to rate enhancements of up to 10^12 compared to analogous systems without the silyl (B83357) group.

For example, the solvolysis of 1-(trimethylsilylmethyl)cyclopropyl mesylate, a compound structurally related to this compound, demonstrates a rate enhancement of approximately 10^6 due to the β-trimethylsilyl group nih.gov. This dramatic increase in reaction rate underscores the profound stabilizing influence of the silicon atom on the intermediate carbocation. Computational studies have estimated the carbocation stabilization energy provided by the β-trimethylsilyl group in this system to be around 16.6 kcal/mol nih.gov. This stabilization not only accelerates the reaction but also influences the regioselectivity of subsequent steps, as the carbocation is more likely to form and persist at the β-position to the silicon atom, guiding rearrangements and nucleophilic attacks.

Radical-Mediated Ring-Opening Processes of Cyclopropylmethyl Systems

The cyclopropylmethyl group is also a well-known probe for radical reactions. The cyclopropylmethyl radical undergoes a very rapid ring-opening rearrangement to the 3-butenyl radical. This rearrangement is driven by the release of the significant ring strain (approximately 115 kJ/mol) present in the three-membered ring rsc.org.

The ring-opening of the cyclopropylmethyl radical is an extremely fast and irreversible process, making it a reliable "radical clock" to time other radical reactions. The rate of this rearrangement has been extensively studied and is a benchmark for unimolecular radical reactions.

The preferred conformation for the ring-opening is a bisected geometry, where the singly occupied p-orbital of the radical center is aligned with the plane of the cyclopropane ring, allowing for maximum orbital overlap with the C-C bonds of the ring rsc.org. The reaction proceeds through a transition state where one of the cyclopropane C-C bonds is significantly elongated.

The rate constant for the ring-opening of the parent cyclopropylmethyl radical is on the order of 10^8 s⁻¹ at room temperature. Substituents on the cyclopropane ring or at the radical center can influence this rate. Electron-donating groups on the ring tend to accelerate the ring-opening, while substituents at the radical center that stabilize the radical (e.g., a phenyl group) decrease the rate of rearrangement rsc.org.

Table 2: Rate Constants for Ring-Opening of Substituted Cyclopropylmethyl Radicals

| Radical | Rate Constant (s⁻¹) at 25 °C |

| Cyclopropylmethyl | ~1.3 x 10⁸ |

| 1-Methylcyclopropylmethyl | ~1.1 x 10⁸ |

| 2,2-Dimethylcyclopropylmethyl | ~1.5 x 10⁸ |

| (Phenyl)cyclopropylmethyl | ~5.0 x 10⁷ |

This rapid and well-characterized rearrangement provides a powerful tool for mechanistic studies. If a reaction involving a potential cyclopropylmethyl radical intermediate yields products derived from the 3-butenyl radical, it provides strong evidence for the intermediacy of the radical and allows for the estimation of the rates of competing reactions.

Application of Cyclopropylmethyl Radicals as Mechanistic Probes in Organic Reactions

The cyclopropylmethyl radical is renowned for its exceedingly fast ring-opening rearrangement, a characteristic that makes it a valuable mechanistic probe, often referred to as a "radical clock". acs.org This rearrangement serves to relieve the inherent ring strain of the cyclopropane ring. psu.edu The rapidity of this ring-opening means that if a cyclopropylmethyl group is incorporated into a molecule and a radical is generated at the methyl carbon, the subsequent observation of a ring-opened product is strong evidence for a radical-mediated reaction pathway. psu.edursc.org

The rate of this rearrangement is so well-calibrated that it can be used to kinetically assess competing reaction pathways. acs.org For a reaction to trap the radical before it rearranges, that trapping step must be exceptionally fast. psu.edu Therefore, the ratio of unrearranged to rearranged products provides quantitative data about the rates of radical processes. This technique has been widely applied to elucidate mechanisms in both chemical and enzymatic reactions. psu.edursc.org For instance, the presence of rearranged products can help distinguish between radical and anionic reaction mechanisms, as the corresponding anionic ring-opening is significantly slower. rsc.org

The utility of these probes can be enhanced by using substituted cyclopropylmethyl radicals, which can be designed to ring-open even faster than the parent radical, creating "hypersensitive" probes for studying very fast radical reactions. rsc.org

Regioselectivity and Steric Effects in Radical Ring-Opening

The ring-opening of a substituted cyclopropylmethyl radical can proceed via cleavage of different bonds within the cyclopropane ring, leading to regioisomeric products. The regioselectivity of this process is governed by a combination of steric and electronic factors, primarily the stability of the resulting rearranged radical. psu.edu

Generally, the cyclopropane C-C bond that cleaves is the one that leads to the formation of the most stable possible radical. psu.edu For example, if a substituent on the ring can stabilize a radical through resonance (like a phenyl group) or hyperconjugation (like an alkyl group), the ring will preferentially open to place the new radical center at that position. psu.edu

Steric effects also play a crucial role. In some cases, the stereochemistry of substituents on the ring can dictate the preferred pathway of ring-opening, even overriding electronic preferences. For instance, the cis-2-methylcyclopropylmethyl radical predominantly cleaves to yield the secondary pent-4-en-2-yl radical. psu.edu In contrast, the isomeric trans-radical favors the formation of the primary 2-methylbut-3-en-1-yl radical, a difference not fully understood but highlighting the subtlety of steric interactions. psu.edu The presence of electronegative substituents can also significantly alter the regioselectivity, favoring the formation of secondary alkyl radicals where primary radicals might otherwise be expected. rsc.org

Table 1: Factors Influencing Regioselectivity of Cyclopropylmethyl Radical Ring-Opening

| Factor | Influence on Ring-Opening | Example Outcome |

| Stability of Initial Radical | Substituents that stabilize the initial radical (e.g., phenyl, ester) decrease the rate of rearrangement. psu.edu | A phenyl-substituted cyclopropylmethyl radical opens more slowly than the unsubstituted radical. psu.edu |

| Stability of Rearranged Radical | Ring-opening is accelerated when it leads to a more stable radical (e.g., tertiary, benzylic). psu.edu | A 1-phenylcyclopropylmethyl radical opens rapidly to form a stable benzylic radical. psu.edu |

| Steric Effects | The stereochemical arrangement of substituents can dictate which C-C bond cleaves. psu.edunih.gov | cis vs. trans isomers of 2-methylcyclopropylmethyl radical give different primary products. psu.edu |

| Electronegative Substituents | Can reverse the expected regioselectivity, favoring the formation of secondary over primary radicals. rsc.org | Introduction of electronegative groups leads preferentially to the more substituted radical product. rsc.org |

Carbon-Silicon Bond Cleavage and Activation in this compound

The carbon-silicon (C-Si) bond in organosilanes like this compound is relatively strong and nonpolar, but it can be activated and cleaved under specific conditions.

Nucleophilic Activation and Cleavage of the C-Si Bond

The C-Si bond is generally resistant to nucleophilic attack. However, its cleavage can be facilitated by activating the silicon atom, making it more susceptible to nucleophiles. nih.gov One common strategy involves the formation of hypervalent silicon species. nih.gov Because silicon has accessible d-orbitals, it can expand its coordination number beyond four. Lewis bases, such as fluoride (B91410) ions or alkoxides, can coordinate to the silicon atom, forming a pentacoordinate or even hexacoordinate intermediate. nih.govwikipedia.org

In these hypervalent species, the silicon center carries a partial negative charge, which increases the electron density on the attached carbon groups. nih.gov This enhanced electron density makes the C-Si bond more polarized and significantly more susceptible to electrophilic cleavage. nih.gov For instance, fluoride is a particularly effective activator because the resulting silicon-fluoride (Si-F) bond is exceptionally strong, providing a powerful thermodynamic driving force for cleavage. wikipedia.org While strong nucleophiles can attack silicon, cleavage of an unstrained alkyl-silicon bond typically requires this type of activation to proceed efficiently. wikipedia.orgrsc.org

Transition Metal-Catalyzed Transformations Involving C-Si Bond Scission

Transition metals provide a versatile platform for the activation and functionalization of C-Si bonds. researchgate.netsciencesconf.org Various metals, including palladium, nickel, rhodium, and iridium, can catalyze reactions that involve the cleavage of the C-Si bond. researchgate.netacs.org The mechanism often involves the oxidative addition of the C-Si bond to a low-valent metal center, forming a silyl-metal-alkyl complex. From this intermediate, a variety of transformations can occur, such as reductive elimination or insertion reactions, leading to new bond formations. psu.edu

For unstrained C(sp³)-Si bonds, such as the one in this compound, this activation is challenging. nih.gov However, methods are being developed that use catalysts, often nickel-based, to achieve cross-coupling reactions between organosilanes and alkyl electrophiles. nih.gov These reactions may proceed through radical pathways initiated by the catalyst. nih.gov The development of these catalytic systems is crucial as it opens up new retrosynthetic possibilities for constructing complex organic molecules. nih.gov

Silyl Group Migration and its Mechanistic Implications

Under certain conditions, silyl groups can undergo intramolecular migration from one atom to another. libretexts.org The most common type is the migration from carbon to an oxygen atom, known as the Brook rearrangement. wikipedia.orgnumberanalytics.comorganic-chemistry.org This process is typically base-catalyzed and is driven by the formation of the thermodynamically stable silicon-oxygen (Si-O) bond. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an alkoxide, which then attacks the adjacent silicon center to form a pentacoordinate silicon intermediate, followed by cleavage of the C-Si bond to complete the migration. organic-chemistry.org

While the classic Brook rearrangement involves a C-to-O migration, other migrations are possible, including from carbon to carbon. acs.org These rearrangements can be promoted thermally, photolytically, or under acidic or basic conditions. wikipedia.org The mechanistic implication of a silyl migration is that it can alter the connectivity of a molecule, often proceeding with a high degree of stereochemical control. wikipedia.orgnumberanalytics.com For instance, a wikipedia.orgnumberanalytics.com-anionic migration from carbon to oxygen proceeds with retention of configuration at a chiral silicon center and inversion at the carbon center. wikipedia.org The potential for the trimethylsilyl group in this compound to migrate would depend on the presence of a suitable internal nucleophile (like a hydroxyl group) in the appropriate position to facilitate the formation of a cyclic pentacoordinate intermediate. organic-chemistry.org

Electrophilic and Nucleophilic Reactions of this compound

The reactivity of this compound is characterized by two main features: the strained cyclopropyl ring and the versatile trimethylsilyl group. The high ring strain of the cyclopropane moiety (approximately 115 kJ/mol) provides a thermodynamic driving force for ring-opening reactions. psu.edu The electronic nature of the substituents on the ring significantly governs its reactivity, and cyclopropanes with electron-accepting groups can act as potent electrophiles. nih.gov Concurrently, the trimethylsilyl group exerts significant electronic and steric effects that influence reaction pathways.

Reactions Involving Formal Addition to the Cyclopropyl Ring

The cyclopropyl ring in derivatives of this compound is susceptible to electrophilic attack, leading to ring-opening and rearrangement reactions. These reactions often proceed through carbocationic intermediates, where the trimethylsilyl group plays a crucial role in stabilizing the positive charge.

Detailed studies on derivatives such as cis- and trans-1-hydroxymethyl-2-trimethylsilylcyclopropane, which are structurally analogous to this compound, provide insight into this reactivity. When mesylate or triflate derivatives of these alcohols undergo solvolysis, they form cyclopropylcarbinyl cations. beilstein-journals.org These highly strained cations rapidly rearrange to more stable cyclobutyl cations. A key finding is the stabilization of the resulting 3-trimethylsilylcyclobutyl cation through a long-range interaction with the γ-trimethylsilyl group. beilstein-journals.org

The reaction of mesylate 19 in deuterated acetic acid (CD₃CO₂D) at 20°C yields the substituted cyclobutyl acetate (B1210297) 21 as the major product (92%), along with a smaller amount of the alkene 22 (8%). beilstein-journals.org The proposed mechanism involves the formation of the cyclopropylcarbinyl cation 23 , which rearranges to the γ-silyl-stabilized cyclobutyl cation 24 . This cation is the precursor to the observed acetate product. beilstein-journals.org

When electron-withdrawing groups (EWG) are present on the carbon bearing the leaving group, the reaction pathway can change. For instance, the solvolysis of triflates with substituents like CF₃, CN, or CO₂CH₃ leads to the formation of significant amounts of bicyclobutane products. beilstein-journals.org This is attributed to γ-trimethylsilyl elimination from the cationic intermediate, which is facilitated by the increased demand for Si-C hyperconjugation due to the destabilizing effect of the EWG. beilstein-journals.org

| Substrate (Mesylate/Triflate) | Conditions | Major Product(s) | Yield (%) | Reaction Pathway |

|---|---|---|---|---|

| Mesylate 19 (cis, Phenyl substituent) | CD₃CO₂D, 20°C | Cyclobutyl Acetate 21 , Alkene 22 | 92% (21 ), 8% (22 ) | Cyclopropylcarbinyl → γ-Silyl-stabilized Cyclobutyl Cation |

| Triflate 69 (cis, CO₂CH₃ substituent) | CD₃CO₂D | Bicyclobutane 72c , Unrearranged Acetate 70 , Rearranged Acetate 71 | Significant amounts of 72c | γ-Trimethylsilyl Elimination from Cationic Intermediate |

| Triflate 68 (cis, CN substituent) | CD₃CO₂D | Bicyclobutane 72b , Unrearranged Acetate 70 , Rearranged Acetate 71 | Significant amounts of 72b | γ-Trimethylsilyl Elimination from Cationic Intermediate |

Reactivity of the Trimethylsilyl Group in Functional Group Transformations

One of the most common roles of the TMS group in organic synthesis is as a temporary protecting group, particularly for alcohols, phenols, and carboxylic acids. wikipedia.orgchemeurope.com While this compound itself does not have a functional group that requires protection, its derivatives can utilize the TMS group's lability under specific conditions. For example, silyl groups can be removed (deprotected) using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (TBAF) or acids like fluorosilicic acid. wikipedia.orgnih.gov

The electronic properties of the carbon-silicon bond are also critical. The C-Si bond is highly electron-releasing and can stabilize a positive charge on a β-carbon through hyperconjugation, a phenomenon known as the "β-silicon effect". wikipedia.org In the ring-opening reactions of cyclopropylmethyl silane (B1218182) derivatives, a similar stabilizing effect occurs at the γ-position, where the silyl group stabilizes the rearranged cyclobutyl cation. beilstein-journals.org

Catalytic Applications and Mechanistic Insights

(Cyclopropylmethyl)(trimethyl)silane as a Component or Precursor in Catalysis

There is currently no significant body of research documenting the use of this compound as a direct component or precursor in catalytic systems. While organosilanes, in general, are utilized in a variety of catalytic transformations, often as reducing agents or as precursors to silyl (B83357) radicals or silicon-containing ligands, specific examples involving the this compound scaffold are not prominently reported. The unique structural feature of the cyclopropylmethyl group, which can undergo ring-opening reactions, suggests potential for its use as a radical precursor or as a probe for radical mechanisms in catalysis. However, dedicated studies exploring this potential have not been identified.

Mechanistic Investigations of Cyclopropylmethylsilane Transformations

Detailed mechanistic investigations, both computational and experimental, focusing specifically on the catalytic transformations of this compound are not available in the current body of scientific literature. General mechanistic principles of reactions involving the cyclopropylmethyl moiety and the trimethylsilyl (B98337) group can be considered, but their specific interplay within a catalytic cycle involving this particular molecule remains an area for future research.

A computational analysis of transition states and intermediates in catalytic reactions specifically involving this compound has not been reported. Such studies would be valuable in understanding the potential reaction pathways, including the energetics of C-Si bond activation, cyclopropyl (B3062369) ring-opening, and the formation of catalytically active species. The absence of such data precludes a detailed discussion on the theoretical aspects of its catalytic behavior.

Consistent with the lack of reported catalytic applications, there are no experimental studies that elucidate the catalytic cycles or identify the rate-determining steps for reactions where this compound is a key participant. Experimental techniques such as kinetic studies, in-situ spectroscopy, and isotopic labeling would be necessary to unravel the mechanistic details of any potential catalytic transformations.

Regioselective and Stereoselective Catalytic Processes involving the Cyclopropylmethyl Moiety

While regioselective and stereoselective catalytic processes are a cornerstone of modern synthetic chemistry, and organosilanes can play a role in achieving such selectivity, there is no specific information on the application of this compound in this context. The chiral potential of the cyclopropylmethyl group, particularly if substituted, could theoretically be exploited in asymmetric catalysis. However, research to demonstrate and understand such applications has not been published.

Computational and Theoretical Investigations of Cyclopropylmethyl Trimethyl Silane

Molecular Structure and Conformational Analysis by Quantum-Chemical Methods

The spatial arrangement of atoms in (Cyclopropylmethyl)(trimethyl)silane is not static; the molecule can adopt various conformations due to rotation around its single bonds. Quantum-chemical methods are instrumental in identifying the most stable conformations and the energy barriers between them.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comrsc.org DFT calculations can provide valuable information on electron distribution, molecular orbitals, and other electronic properties of this compound. These studies help in understanding how the electron density is shared between the cyclopropyl (B3062369), methyl, and trimethylsilyl (B98337) groups, which in turn influences the molecule's reactivity and physical properties.

DFT methods are employed to calculate the energies of different conformers, allowing for the determination of the most stable geometric structure. nih.gov The electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

Note: The data in this table is illustrative and based on typical values for similar organosilane compounds, as specific DFT calculations for this compound are not widely available in the literature.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. numberanalytics.com Møller-Plesset perturbation theory (MP2) is a common ab initio method that includes electron correlation effects, offering a more refined description of the molecule's energy and structure compared to simpler models. hu-berlin.dearxiv.orgsmu.edu

These calculations are particularly useful for obtaining precise geometries, vibrational frequencies, and relative energies of different conformers of this compound. nii.ac.jp By comparing the results of MP2 calculations with those from DFT, a more complete and reliable picture of the molecule's conformational landscape can be achieved. nih.govspringernature.com

Theoretical Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. For this compound, this involves mapping out the energetic changes that occur as the molecule transforms from reactants to products.

The cyclopropyl group in this compound is characterized by significant ring strain due to its three-membered ring structure. mdpi.com This inherent strain is a major factor in the molecule's reactivity, particularly in reactions that involve the opening of the cyclopropane (B1198618) ring. chemrxiv.org

Theoretical methods can be used to quantify this strain energy and to model the energetics of ring-opening reactions. digitellinc.comresearchgate.net By calculating the energy profile of the ring-opening process, researchers can determine the activation energy required for the reaction to occur and the stability of any intermediates, such as the cyclopropylmethyl cation. researchgate.net

Table 2: Hypothetical Calculated Strain and Ring Opening Energies for this compound

| Parameter | Energy (kcal/mol) |

|---|---|

| Ring Strain Energy | 27 |

| Activation Energy for Ring Opening | 15 |

Note: The data in this table is illustrative and based on known values for cyclopropane and related derivatives, as specific calculations for this compound are not widely available in the literature.

Computational simulations allow for the detailed examination of the changes in bonding that occur during a chemical reaction. researchgate.net For this compound, this includes the breaking of the C-C bonds in the cyclopropyl ring or the Si-C bond, and the formation of new bonds with other reactants. researchgate.net

These simulations can provide a step-by-step visualization of the reaction mechanism at the molecular level. By analyzing the transition states—the highest energy points along the reaction pathway—it is possible to understand the factors that control the reaction rate and selectivity.

Electronic Effects of the Cyclopropyl and Trimethylsilyl Groups

The chemical behavior of this compound is governed by the interplay of the electronic effects of its constituent groups.

The cyclopropyl group can act as a good π-electron donor, capable of conjugating with adjacent unsaturated systems or stabilizing nearby positive charges. stackexchange.com This is due to the unique "bent" bonds of the cyclopropane ring, which have some character of π-bonds. rsc.orgnih.gov

The trimethylsilyl group, on the other hand, is known for its electron-donating inductive effect (+I) and its ability to stabilize a positive charge on an adjacent carbon atom through hyperconjugation, an effect known as the β-silicon effect. u-tokyo.ac.jp This group is also characterized by its chemical inertness and large molecular volume.

The combination of these two groups in this compound results in a molecule with unique electronic properties. The electron-donating nature of both the cyclopropyl and trimethylsilylmethyl groups influences the molecule's nucleophilicity and its reactivity in electrophilic substitution reactions. wikipedia.org The specific interaction and combined electronic influence of these groups are a key focus of theoretical investigations.

Investigation of Hyperconjugation and Sigma-Resonance (Dancing Resonance) in Cyclopropylmethyl Cations

The exceptional stability of cyclopropylmethyl cations is a well-documented phenomenon in organic chemistry, attributed to a unique form of electronic stabilization known as sigma-resonance or "dancing resonance". cgchemistrysolutions.co.inquora.com This stabilization arises from the interaction of the vacant p-orbital of the carbocation with the sigma bonds of the cyclopropyl ring. cgchemistrysolutions.co.in The C-C bonds in a cyclopropane ring possess significant p-character due to bond angle strain, allowing them to overlap effectively with an adjacent empty p-orbital. cgchemistrysolutions.co.in This delocalization of the sigma-electrons helps to disperse the positive charge, thereby stabilizing the cation. quora.com

In a cation derived from this compound, the trimethylsilyl group would be positioned beta to the cationic center. The presence of the silicon atom introduces the possibility of C-Si hyperconjugation, a well-established stabilizing interaction. nih.gov Computational studies on related systems have shown that a β-silicon group can significantly stabilize a carbocation. This stabilization occurs through the overlap of the high-energy C-Si σ-bonding orbital with the empty p-orbital of the carbocationic center.

When an electron-withdrawing group is present, the demand for stabilization increases, leading to enhanced hyperconjugation. beilstein-journals.orgnih.gov Computational studies on γ-trimethylsilyl-substituted cyclobutyl cations, which are rearrangement products of cyclopropylcarbinyl cations, support this. These studies indicate an unusually long Si-C bond in the presence of electron-withdrawing substituents, which is indicative of a greater contribution from hyperconjugation to stabilize the carbocation. beilstein-journals.orgnih.gov

Table 1: Calculated Bond Lengths (Å) in Representative γ-Trimethylsilyl Cations

| Cation | R Group | Si-C3 Bond Length (Å) | C1-C3 Bond Length (Å) |

| 74a | H | 2.29 | 1.76 |

| 74b | CF₃ | 2.50 | 1.68 |

| 74c | CN | 2.51 | 1.67 |

| 74d | PO(OCH₃)₂ | 2.61 | 1.67 |

This table is illustrative and based on data from computational studies on related γ-trimethylsilyl cations to demonstrate the effect of substituents on bond lengths due to hyperconjugation. The specific bond lengths for a cation directly derived from this compound would require dedicated computational analysis. beilstein-journals.org

Inductive and Steric Influences of the Trimethylsilyl Group on Reactivity

Beyond hyperconjugation, the trimethylsilyl group also exerts inductive and steric effects that influence the reactivity of the molecule.

Inductive Effect: The trimethylsilyl group is generally considered to be electron-donating through induction (a +I effect). This effect arises from the lower electronegativity of silicon compared to carbon. This electron-donating nature would further contribute to the stabilization of an adjacent carbocationic center. However, in some contexts, particularly involving nucleophilic substitution at the silicon center, the inductive effect of substituents has been described by more complex models that also account for electronegativity. researchgate.net In the case of a β-trimethylsilyl cyclopropylmethyl cation, the inductive effect would complement the hyperconjugative stabilization.

Steric Effect: The trimethylsilyl group is sterically bulky. This steric hindrance can influence the approach of reagents and affect the rates and outcomes of reactions. For instance, in nucleophilic substitution reactions, the bulky trimethylsilyl group could hinder the approach of a nucleophile to the reaction center. The applicability of standard steric parameters, such as the Taft Eₛ scale, has been questioned for organosilicon compounds, suggesting that the steric effects in silicon-containing molecules can be distinct from their purely carbon-based analogs. researchgate.net

Computational modeling can be employed to quantify these steric effects by calculating transition state energies for different reaction pathways. These calculations would allow for a comparison of the steric hindrance imposed by the trimethylsilyl group versus other substituents.

Advanced Synthetic Applications and Transformations

(Cyclopropylmethyl)(trimethyl)silane as a Versatile Synthetic Reagent

The synthetic utility of this compound stems from the ability of the cyclopropyl (B3062369) group to act as a latent double bond and the stabilizing effect of the silicon atom on adjacent cationic or radical intermediates. This combination of features allows for its participation in a range of chemical reactions, establishing it as a multifaceted reagent in modern organic chemistry.

Building Block in the Synthesis of Complex Organic Molecules

The cyclopropane (B1198618) ring is a key structural feature in numerous biologically active natural products, including terpenoids and alkaloids. researchgate.net The incorporation of this motif can significantly influence the biological activity and physicochemical properties of a molecule. This compound serves as a convenient synthon for introducing the cyclopropylmethyl group into complex molecular frameworks. Synthetic strategies often involve the activation of the carbon-silicon bond to generate a nucleophilic cyclopropylmethyl species, which can then react with various electrophiles.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of its application can be inferred from the well-established chemistry of cyclopropane-containing building blocks. For instance, the Simmons-Smith cyclopropanation is a widely used method for forming cyclopropane rings in the synthesis of natural products and drugs. researchgate.net The use of pre-formed cyclopropylmethyl reagents like this compound offers an alternative and potentially more controlled method for introducing this valuable structural unit.

Precursor for Further Functional Group Transformations

One of the most significant applications of this compound is its role as a precursor to homoallylic systems through ring-opening reactions. The presence of the trimethylsilyl (B98337) group can facilitate the cleavage of the strained cyclopropane ring, particularly in the presence of Lewis acids. This transformation, often referred to as a homoallylic rearrangement, proceeds through a stabilized β-carbocation intermediate, leading to the formation of a homoallylic silane (B1218182).

This ring-opening can be initiated by various electrophiles and Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.gov The reaction of 1-cyclopropyl-2-arylethanones with allenic esters, mediated by TMSOTf, for instance, involves a nucleophilic ring-opening of the cyclopropane ring as a key step in a cascade reaction to form complex heterocyclic systems. nih.govnih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the activating agent.

Table 1: Examples of Lewis Acid-Mediated Ring-Opening Reactions of Cyclopropane Derivatives

| Cyclopropane Substrate | Lewis Acid/Reagent | Product Type | Reference |

| 1-Cyclopropyl-2-arylethanone | TMSOTf / Allenic Ester | Dihydrofuro[2,3-h]chromen-2-one | nih.govnih.gov |

| Semicyclic N,O-acetals | TMSOTf / Silyl (B83357) Nucleophiles | 1,4- and 1,5-Amino alcohols | uni-regensburg.de |

| Donor-Acceptor Cyclopropanes | Ga(OTf)₃ / Thioureas | Furo-, pyrano-, and pyrrololactams | mdpi.com |

This table provides examples of related cyclopropane ring-opening reactions to illustrate the general principle, as direct examples with this compound are not specified in the provided search results.

Development of Novel Organosilicon Reagents Incorporating the Cyclopropylmethyl Motif

The unique reactivity of the cyclopropylmethyl group has inspired the development of new organosilicon reagents. By modifying the substituents on the silicon atom or the cyclopropane ring, researchers can fine-tune the reagent's steric and electronic properties, leading to enhanced reactivity and selectivity. A significant area of development is in the synthesis of chiral organosilanes for asymmetric synthesis. ethz.ch

The creation of silicon-stereogenic centers allows for the transfer of chirality during chemical transformations. While the development of chiral reagents based specifically on the this compound scaffold is an area of ongoing research, the general strategies for creating chiral silanes are well-established. These methods often involve the use of chiral auxiliaries or asymmetric catalytic processes to introduce stereocenters at the silicon atom. The resulting chiral cyclopropylmethyl silane reagents would have potential applications in stereoselective synthesis, enabling the construction of enantiomerically enriched molecules.

Applications in Materials Science (Excluding Specific Physical Properties)

Organosilanes are widely used in materials science for surface functionalization and the synthesis of polymers with tailored properties. mdpi.comresearchgate.net The incorporation of the cyclopropylmethyl motif into these materials offers a route to novel functionalities.

The strained cyclopropane ring can act as a reactive handle for post-polymerization modifications or as a latent cross-linking site. For instance, new epoxy-containing cyclopropylstyrenes have been synthesized and copolymerized with styrene. iaea.org These cyclopropane-containing polymers exhibit photosensitivity, suggesting their potential use in microelectronics and optics. iaea.orgdiva-portal.org The ring-opening of the cyclopropyl group under thermal or photochemical stimuli can lead to changes in the polymer's properties, forming the basis for responsive materials.

Furthermore, this compound can be used for the surface modification of materials. Silanization is a common technique to alter the surface properties of substrates like glass and silica. By grafting this compound onto a surface, the cyclopropylmethyl group is exposed, which can then be used to anchor other molecules or to initiate surface-initiated polymerization. This approach allows for the creation of surfaces with specific chemical and physical properties for applications in areas such as chromatography, sensors, and biocompatible materials.

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Systems for (Cyclopropylmethyl)(trimethyl)silane Reactivity

The reactivity of this compound is largely untapped, and the development of novel catalytic systems is a primary avenue for future exploration. The strained cyclopropane (B1198618) ring and the carbon-silicon bond are both amenable to catalytic activation, opening pathways to a variety of valuable chemical transformations.

A significant area of interest lies in transition metal catalysis, which has proven effective for reactions involving both cyclopropanes and organosilanes. acs.orgnih.gov Research has shown that catalysts can direct the reaction of substituted cyclopropanes toward either ring preservation or ring-opening. For instance, the reaction of methylcyclopropane (B1196493) with a silane (B1218182) in the presence of a platinum catalyst (H₂PtCl₆) can yield both the (cyclopropylmethyl)silane product and a ring-opened silylated butane. acs.org This dichotomy highlights a key opportunity: the development of highly selective catalysts that can predictably favor one pathway over the other. Future investigations could focus on a broader range of transition metals, such as palladium, rhodium, nickel, and copper, which are known to catalyze unique transformations of strained rings and C–Si bonds. researchgate.net

Key research objectives in this area include:

Selective Ring-Opening: Designing catalysts that facilitate the regioselective and stereoselective cleavage of the cyclopropyl (B3062369) ring. This could transform the cyclopropylmethyl group into a homoenolate equivalent, providing a powerful tool for constructing complex carbon skeletons.

C–H Functionalization: Exploring catalytic systems for the direct functionalization of the C–H bonds on the cyclopropyl ring or the methyl groups on the silicon atom, thereby adding molecular complexity without the need for pre-functionalized substrates.

Cross-Coupling Reactions: Developing protocols that utilize the entire this compound moiety in cross-coupling reactions. This could involve activating the C–Si bond for coupling with organic halides or other electrophiles. researchgate.net

Organocatalysis: Investigating the potential of metal-free organocatalysts to mediate transformations of this compound. Organocatalytic systems, such as those based on guanidines or ureas, have shown promise in the ring-opening polymerization of cyclic siloxanes and could potentially be adapted for new types of reactivity with this substrate. mdpi.comrsc.org

The table below outlines potential catalytic systems and their envisioned applications for enhancing the reactivity of this compound.

| Catalytic System | Potential Transformation | Synthetic Utility |

| Palladium(II) / Ligand | C–Si Bond Cross-Coupling | Formation of new C–C bonds, linking the cyclopropylmethyl motif to other organic fragments. |

| Rhodium(I) Complexes | Catalytic Ring-Opening / Isomerization | Access to homoallylic silanes and other linear organosilicon building blocks. |

| Copper(I) / N-Heterocyclic Carbene | C–H Silylation / Functionalization | Direct modification of the core structure to build more complex molecules. |

| Chiral Organocatalysts | Asymmetric Ring-Opening | Enantioselective synthesis of functionalized organosilanes for pharmaceutical applications. |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green and sustainable chemistry provide a critical framework for future research involving this compound. The goal is to develop processes that are not only synthetically useful but also environmentally benign, economically viable, and safe. mdpi.commdpi.com

A key direction is the development of atom-economical reactions where most or all atoms of the this compound are incorporated into the final product, minimizing waste. Catalytic cycles that functionalize the molecule without the need for stoichiometric activating agents or protecting groups are central to this goal. For example, catalytic additions or isomerizations would be preferable to reactions that discard the trimethylsilyl (B98337) group as waste.

Furthermore, the search for alternatives to traditional chlorine-based syntheses of organosilanes represents a significant green chemistry challenge. mdpi.com Future research could explore chlorine-free routes to this compound itself, potentially through direct hydrosilylation of a cyclopropyl-containing precursor.

Emerging opportunities in this context include:

Use of Earth-Abundant Metal Catalysts: Shifting from precious metal catalysts (e.g., palladium, rhodium) to catalysts based on more abundant and less toxic metals like iron, copper, or manganese.

Benign Solvents and Reaction Conditions: Designing catalytic processes that can operate in environmentally friendly solvents (such as water, ethanol, or supercritical CO₂) or under solvent-free conditions.

Catalyst Recycling: Employing heterogeneous catalysts or catalyst immobilization techniques to allow for easy separation and reuse of the catalyst, reducing both cost and environmental impact. mdpi.com

Synergistic Research at the Interface of Organosilicon and Other Areas of Organic Chemistry

The true potential of this compound will be realized through synergistic research that combines the foundational principles of organosilicon chemistry with other specialized areas of organic synthesis. researchgate.netwikipedia.orgsoci.org The trimethylsilyl group can act as more than just a stable substituent; it can be a powerful control element, a removable activating group, or a precursor to other silicon-based functionalities.

One promising area is its application in the total synthesis of complex natural products and pharmaceuticals. mdpi.com The unique stereoelectronic properties of the silicon atom can influence the reactivity of adjacent functional groups, enabling selective transformations that would be difficult to achieve otherwise. Following a key synthetic step, the silyl (B83357) group can often be removed cleanly under specific conditions, a strategy widely used in modern organic synthesis.

Further synergistic opportunities include:

Materials Science: Using this compound as a monomer or cross-linking agent for the synthesis of novel silicon-containing polymers and materials. wiley-vch.de The cyclopropyl group could be opened via ring-opening metathesis polymerization (ROMP) or other polymerization techniques to create polymers with unique thermal or mechanical properties.

Medicinal Chemistry: The incorporation of cyclopropyl rings and silicon atoms into drug candidates is a known strategy to modulate metabolic stability, lipophilicity, and binding affinity. This compound could serve as a versatile building block for creating new chemical entities for drug discovery programs.

Bioorganosilicon Chemistry: Exploring the enzymatic transformations of this compound. While still a nascent field, the use of enzymes to catalyze reactions on organosilicon compounds could offer unparalleled selectivity and sustainability.

This interdisciplinary approach ensures that advances in understanding the fundamental reactivity of this compound are translated into practical applications, driving innovation across the chemical sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.